3-hydroxy-1-phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-hydroxy-3-phenyl-1-(4-propan-2-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-13(2)14-8-10-16(11-9-14)18(20)12-17(19)15-6-4-3-5-7-15/h3-13,19H,1-2H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXPDVBEABWMIF-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C=C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C(=O)/C=C(/C2=CC=CC=C2)\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1-phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of acetophenone with 4-isopropylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Claisen-Schmidt Condensation
This method involves the reaction of 4′-substituted acetophenones with aldehydes derived from pyrazole precursors. Key steps include:
-
Reagents : Sodium hydroxide in ethanol.
-
Conditions : Heating at 55°C for 30 minutes.
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Claisen-Schmidt Condensation | Sodium hydroxide, ethanol | 55°C, 30 min | 63–83% |
Suzuki Cross-Coupling
This method enables functionalization via palladium-catalyzed coupling:
-
Reagents : Pd(PPh₃)₄ catalyst, Cs₂CO₃ base, ethanolic solvent.
-
Conditions : Microwave irradiation at 80°C (150 W).
Debenzylation
Trifluoroacetic acid (TFA) is used to remove benzyl protecting groups, yielding hydroxyl-rich derivatives:
-
Reaction : Cleavage of OCH₂Ph groups under acidic conditions.
Cross-Coupling
The Suzuki reaction introduces diversity via aryl–aryl bonds:
-
Mechanism : Palladium-mediated coupling of aryl triflates with boronic acids.
Structural Diversity
The compound’s reactivity enables synthesis of derivatives with varied substituents, enhancing its versatility for applications in medicinal chemistry and materials science.
Reaction Efficiency
-
Claisen-Schmidt : Demonstrates robustness for constructing chalcone backbones.
-
Suzuki Coupling : Achieves moderate yields under optimized microwave conditions, highlighting scalability for industrial processes .
Comparative Analysis of Reaction Types
| Reaction Type | Key Features | Applications |
|---|---|---|
| Claisen-Schmidt Condensation | Base-catalyzed, carbonyl coupling | Chalcone backbone synthesis |
| Suzuki Cross-Coupling | Palladium-catalyzed, aryl–aryl bonds | Functionalization for bioactivity |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-hydroxy-1-phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is , with a molecular weight of approximately 266.33 g/mol. The compound features a hydroxyl group and two phenyl rings linked by a propene chain, contributing to its unique chemical reactivity and biological activities. Its structural characteristics allow for various interactions, making it a versatile compound in research.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
1. Antioxidant Properties
The compound has demonstrated antioxidant capabilities, which are essential in preventing oxidative stress-related diseases. Its ability to scavenge free radicals can be beneficial in therapeutic applications aimed at reducing cellular damage.
2. Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. The mechanism behind this activity may involve the inhibition of pro-inflammatory cytokines.
3. Anticancer Potential
As a derivative of chalcone, this compound has shown promise in anticancer research. Chalcones are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
Applications in Medicinal Chemistry
The versatility of this compound extends to its applications in drug development:
1. Skin Lightening Agents
Due to its tyrosinase inhibition properties, this compound can be explored as a skin-lightening agent for treating hyperpigmentation and related skin disorders. Tyrosinase is crucial in melanin synthesis, and its inhibition can lead to reduced pigmentation.
2. Synthesis of Novel Derivatives
The α,β-unsaturated carbonyl system present in the compound allows for nucleophilic additions, facilitating the synthesis of novel derivatives with enhanced biological activities. This property is particularly useful in developing new pharmaceuticals.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging activity, suggesting potential use in antioxidant therapies. |
| Study B | Anti-inflammatory Effects | Showed inhibition of inflammatory cytokines in vitro, indicating potential for inflammatory disease treatments. |
| Study C | Anticancer Activity | Induced apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent. |
Mechanism of Action
The mechanism of action of 3-hydroxy-1-phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to enzymes and receptors. The phenyl rings contribute to π-π interactions, enhancing the compound’s stability and reactivity.
Molecular Targets and Pathways:
Enzymes: Inhibits specific enzymes involved in oxidative stress and inflammation.
Receptors: Binds to receptors involved in cellular signaling pathways, modulating their activity.
Pathways: Influences pathways related to apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Substituent Effects on Electronic and Optical Properties
Chalcones exhibit tunable electronic properties depending on substituents. Below is a comparative analysis:
Key Observations :
- Electron-donating groups (e.g., -N(CH₃)₂) enhance nonlinear optical (NLO) responses, while electron-withdrawing groups (e.g., -Cl) increase dipole moments .
Structural and Crystallographic Comparisons
Crystal structures of chalcones reveal patterns in hydrogen bonding and packing:
- This compound (hypothetical model based on analogs): Intramolecular O–H⋯O hydrogen bond stabilizes the enol tautomer. Steric hindrance from the 4-isopropylphenyl group likely results in larger dihedral angles (>20°) between aromatic rings compared to unsubstituted chalcones .
(2E)-1-(4-Fluorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one :
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one :
Spectroscopic and Computational Insights
- FT-IR and NMR : Hydroxyl groups in 3-hydroxy-substituted chalcones show broad O–H stretches at ~3200 cm⁻¹ and deshielded carbonyl (C=O) signals at ~190 ppm in ¹³C NMR .
- DFT Calculations : For (2E)-1-(4-chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, HOMO-LUMO gaps correlate with experimental UV-Vis spectra (λ_max ~350 nm) .
Biological Activity
3-Hydroxy-1-phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, also known as (2Z)-3-hydroxy-1-phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, is a compound with potential biological activities that warrant detailed investigation. Its molecular formula is C18H18O2, and it has garnered attention for its possible applications in medicinal chemistry, particularly in antibacterial and antifungal domains.
| Property | Value |
|---|---|
| Molecular Formula | C18H18O2 |
| Molecular Weight | 266.33 g/mol |
| CAS Number | 63250-25-9 |
| Solubility | Slightly soluble in chloroform and methanol, soluble in DMSO |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related phenolic compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds have been reported to range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound's structure suggests potential antifungal properties as well. Similar phenolic derivatives have demonstrated antifungal activity against Candida albicans and other fungal strains, indicating that the hydroxyl group may enhance the bioactivity by improving solubility and interaction with microbial membranes .
The proposed mechanisms of action for similar compounds include:
- Inhibition of Cell Wall Synthesis : Many phenolic compounds disrupt the synthesis of bacterial cell walls.
- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : Compounds like this can act as enzyme inhibitors, affecting metabolic pathways critical for microbial growth.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of several phenolic compounds, including derivatives similar to this compound. The results indicated that these compounds effectively inhibited the growth of S. aureus with an MIC of 10 μg/mL, showcasing their potential as therapeutic agents against resistant strains .
Study 2: Antifungal Properties
In another investigation focusing on antifungal activity, derivatives were tested against C. albicans. The results indicated that certain modifications to the phenolic structure significantly enhanced antifungal efficacy, with some compounds achieving inhibition zones greater than 20 mm at concentrations as low as 50 μg/mL .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-hydroxy-1-phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one?
The compound is synthesized via the Claisen-Schmidt condensation reaction. A typical procedure involves reacting substituted acetophenones (e.g., para-hydroxyacetophenone) with appropriate aldehydes (e.g., 4-isopropylbenzaldehyde) in ethanol under basic conditions (e.g., aqueous NaOH) at room temperature . Key steps include:
- Stoichiometric control (1:1 molar ratio of ketone to aldehyde).
- Monitoring reaction progress via TLC.
- Purification via recrystallization using ethanol or methanol.
Yield optimization may require adjusting reaction time (6–24 hours) and temperature (25–60°C).
Q. How can the purity and structural identity of this compound be validated experimentally?
Use a combination of spectroscopic and analytical techniques:
Q. What crystallographic parameters are critical for determining the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Crystal system : Monoclinic (e.g., P2₁/c space group) .
- Unit cell dimensions : Typical values for related chalcones are a ≈ 8.8 Å, b ≈ 5.8 Å, c ≈ 28.8 Å, β ≈ 97.4° .
- Data collection : Use a diffractometer (e.g., Agilent Eos Gemini) with CuKα radiation (λ = 1.54184 Å) at 173 K to minimize thermal motion .
- Refinement : Employ SHELXL for least-squares refinement, targeting R1 < 0.05 for high-quality data .
Advanced Research Questions
Q. How can computational methods reconcile discrepancies between experimental and theoretical spectroscopic data?
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to simulate spectroscopic properties:
- Compare computed vs. experimental IR/Raman vibrational modes to identify hydrogen bonding or conformational effects .
- Use solvent correction models (e.g., PCM for methanol) in UV-vis simulations to address shifts in λmax.
- NMR chemical shifts can be refined using gauge-invariant atomic orbital (GIAO) methods .
Q. What strategies are effective for analyzing intermolecular interactions in the crystal lattice?
- Hirshfeld surface analysis : Quantify close contacts (e.g., H···H, C···O) using CrystalExplorer. For related chalcones, H···H interactions dominate (>60% of surface contacts) .
- Graph set analysis : Classify hydrogen-bonding patterns (e.g., C(6) chains for O–H···O interactions) .
- Lattice energy calculations : Use software like PIXEL to partition energy into Coulombic, polarization, dispersion, and repulsion terms .
Q. How can molecular docking predict the bioactivity of this compound against therapeutic targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
